3-(Phenylsulfanyl)benzene-1-thiol
Description
Properties
CAS No. |
1833-12-1 |
|---|---|
Molecular Formula |
C12H10S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
3-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C12H10S2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,13H |
InChI Key |
CASHBDPXJJBIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Phenylsulfanyl)butan-2-one (4-PSB-2)
- Structure : Features a phenylsulfanyl group attached to a butan-2-one backbone.
- Biological Activity : Demonstrated efficacy in improving contextual fear memory retrieval and reducing neuroinflammation in triple transgenic Alzheimer’s disease (3xTg-AD) mice. 4-PSB-2 increased synaptic plasticity (PSD-95 expression) and restored long-term potentiation (LTP) in hippocampal CA1 regions .

- Mechanism: Targets inflammatory mediators (TNF-α, COX-2, iNOS) in neurons, astrocytes, and microglia, thereby mitigating Aβ-induced neurotoxicity .
- Key Difference : Unlike 3-(Phenylsulfanyl)benzene-1-thiol, 4-PSB-2 lacks a thiol group, which may limit its redox reactivity but enhance metabolic stability in vivo .
tert-butyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)pyrrolidine-1-carboxylate (Ig)
- Structure : A pyrrolidine derivative with a trifluoromethylphenylsulfanyl group. Synthesized from 3-(trifluoromethyl)benzene-1-thiol via nucleophilic substitution .
- Applications : Serves as a ligand or intermediate in drug discovery, leveraging the electron-withdrawing trifluoromethyl group for enhanced binding affinity.
- Key Difference : The trifluoromethyl substituent and tert-butyl carbamate group improve lipophilicity and bioavailability compared to the simpler this compound .
3-(Phenylsulfanyl)propan-1-amine Hydrochloride
- Structure : A primary amine with a phenylsulfanyl group. Synthesized via borohydride reduction of 3-(phenylsulfanyl)propanenitrile .
- Applications: Potential use in CNS-targeted therapies due to amine functionality, which facilitates blood-brain barrier penetration.
- Key Difference : The amine group introduces basicity and hydrogen-bonding capacity, unlike the thiol group in this compound, which may confer antioxidant properties .
Chemical Reactivity and Functional Comparisons
| Compound | Reactive Groups | Key Reactions | Biological Relevance |
|---|---|---|---|
| This compound | Thiol (-SH), Sulfanyl (-S-C₆H₅) | Oxidation to disulfides, nucleophilic substitution | Antioxidant potential, enzyme inhibition |
| 4-PSB-2 | Ketone, Sulfanyl | Reduction, Michael addition | Anti-inflammatory, synaptic modulation |
| Compound Ig | Trifluoromethyl, Sulfanyl | SN2 reactions, hydrolysis | Drug ligand synthesis |
| 3-(Phenylsulfanyl)propan-1-amine | Amine, Sulfanyl | Protonation, Schiff base formation | CNS drug candidate |
Preparation Methods
Bromothiolation of Aryne Precursors
The bromothiolation of aryne intermediates has emerged as a robust strategy for synthesizing ortho-substituted benzenethiol derivatives. As demonstrated by, o-silylaryl triflates (e.g., 1a ) react with potassium xanthate (2a ) in the presence of potassium fluoride and 18-crown-6 in acetonitrile, yielding aryl xanthates (3a ) quantitatively (Figure 1A). This hydrothiolation-protonation sequence avoids competitive side reactions, even with sensitive functional groups such as azides or halogens. The regioselectivity arises from the preferential attack of the xanthate anion at the electron-deficient benzyne intermediate, forming a stabilized aryl anion (II ) that undergoes protonation or bromination.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | KF, 18-crown-6 |
| Solvent | Acetonitrile |
| Temperature | Room temperature |
| Yield (aryl xanthate) | Quantitative |
Acid-Catalyzed Thioetherification via Friedel-Crafts-Type Cyclization
Integrated Sequential Synthesis
A complementary approach involves Brønsted acid-catalyzed thioetherification of cyclic ketones. As reported in, trifluoromethanesulfonic acid (TfOH) promotes the Friedel-Crafts cyclization of phenylthioacetic acid (1a ) to 1-benzothiophen-3(2H)-one (2a ), followed by nucleophilic attack of phenylthiol (Figure 2B). Neutralization of excess TfOH with N,N-diisopropylethylamine (DIPEA) is critical to prevent protonation of the thiol, ensuring efficient thioether formation.
Optimized Thioetherification Protocol
| Step | Conditions |
|---|---|
| Cyclization | TfOH (8.0 equiv), 40°C, 3 h |
| Thioetherification | PhSH, DIPEA, 80°C, 18 h |
| Yield (3a ) | 70% |
Substrate Scope and Limitations
This method accommodates electron-rich arylthiols but struggles with sterically hindered substrates. For example, 2-naphthylthiol affords the desired product in 65% yield, whereas ortho-substituted thiols (e.g., 2-methylbenzenethiol) result in <30% conversion due to steric clashes.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Aryne Bromothiolation : Offers superior regiocontrol and compatibility with sensitive functionalities (e.g., azides, morpholino groups). Scalable to gram-scale synthesis with minimal yield loss.
-
Acid-Catalyzed Thioetherification : Provides a one-pot strategy but requires stringent pH control during the thiol addition step. Limited to electron-deficient arenes.
Functional Group Tolerance
Aryl xanthates derived from aryne intermediates tolerate:
In contrast, the Friedel-Crafts route is incompatible with strongly electron-donating groups, which deactivate the ketone intermediate toward thiol attack.
Applications in Organosulfur Scaffold Construction
Phenothiazine and Thianthrene Synthesis
The o-bromobenzenethiol intermediates serve as precursors for fused sulfur heterocycles. For example, palladium-catalyzed coupling of 16 with aniline yields phenothiazine 17 , while double lithiation and thiolation produce thianthrene 18 . These transformations highlight the utility of 3-(phenylsulfanyl)benzene-1-thiol derivatives in materials science.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(Phenylsulfanyl)benzene-1-thiol, and how can purity be ensured?
A typical approach involves thiolation reactions, such as nucleophilic substitution of a halogenated benzene derivative with a phenylsulfanyl group, followed by controlled reduction or functionalization to introduce the thiol (-SH) moiety. Solvent choice (e.g., dichloromethane or chloroform) and inert atmospheres are critical to prevent oxidation of the thiol group . Purification often employs column chromatography or recrystallization, with characterization via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Software suites like SHELX (e.g., SHELXL for refinement) enable precise analysis of bond lengths, angles, and intermolecular interactions . Complementary techniques include FT-IR spectroscopy (to confirm -SH and C-S-C vibrations) and UV-Vis spectroscopy for electronic transition profiling .
Q. What safety protocols are essential when handling this compound in the laboratory?
Due to potential toxicity and reactivity of thiols, researchers should use fume hoods, nitrile gloves, and eye protection. Acute exposure protocols (e.g., inhalation: move to fresh air; skin contact: wash with soap/water) align with general thiol-handling guidelines . Stability studies under varying pH and temperature conditions are recommended to assess decomposition risks .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms and gradient corrections (e.g., Lee-Yang-Parr correlation) are used to calculate molecular orbitals, electrostatic potentials, and thermochemical data (e.g., bond dissociation energies). Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing systems . Validation against experimental data (e.g., SC-XRD bond lengths) ensures reliability .
Q. What in vivo models are suitable for studying the neuropharmacological potential of this compound derivatives?
Transgenic Alzheimer’s disease (AD) models (e.g., 3xTg-AD mice) are effective for evaluating anti-inflammatory and memory-enhancing effects. Key methodologies include:
- Behavioral assays : Contextual fear conditioning to assess memory retrieval .
- Molecular analysis : Western blotting for synaptic markers (e.g., PSD-95) and inflammatory cytokines (TNF-α, COX-2) .
- Electrophysiology : Hippocampal long-term potentiation (LTP) measurements to probe synaptic plasticity .
Q. How does this compound interact with metal nanoparticles, and what applications arise from this?
Thiols form stable Au-S bonds with gold nanoparticles (AuNPs), enabling surface functionalization. Techniques include:
- Synthesis : Reduction of Au(III) salts (e.g., HAuCl) with NaBH in the presence of thiol ligands .
- Characterization : TEM for size distribution, UV-Vis for surface plasmon resonance shifts, and fluorescence spectroscopy for quantum yield analysis . Applications range from biosensors to drug delivery systems.
Q. What strategies resolve contradictions in reported bioactivity data for thiol-containing compounds like this compound?
- Dose-response studies : Identify non-linear effects (e.g., hormesis) that may explain variability .
- Batch consistency : Ensure synthetic reproducibility via HRMS and HPLC purity checks .
- Cell-type specificity : Test across multiple cell lines (e.g., neuronal vs. glial) to assess selective activity .
Q. How can molecular docking studies elucidate the interaction of this compound with inflammatory targets?
Docking software (e.g., AutoDock Vina) models ligand binding to proteins like COX-2 or TNF-α. Protocols include:
- Protein preparation : Retrieve 3D structures from the PDB (e.g., 1PXX for COX-2) and optimize protonation states .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
- Free energy calculations : Use MM-GBSA to rank binding affinities .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

